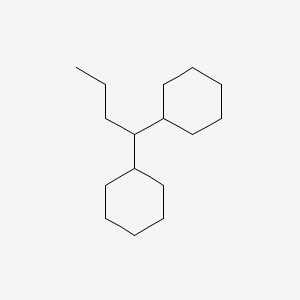
1,1-Dicyclohexylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a hydrocarbon consisting of a butane backbone with two cyclohexyl groups attached to the first carbon atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylbutane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexylbutane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
Scientific Research Applications
1,1-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and conformational analysis.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic applications are being conducted.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylbutane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- 1,1-Dimethylcyclohexane
- 1,1-Diethylcyclohexane
- 1,1-Dipropylcyclohexane
Comparison: 1,1-Dicyclohexylbutane is unique due to its larger cyclohexyl groups compared to the smaller alkyl groups in similar compounds. This structural difference results in distinct chemical reactivity and physical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
54890-00-5 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-cyclohexylbutylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h14-16H,2-13H2,1H3 |
InChI Key |
HYUXMTCTXARFET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
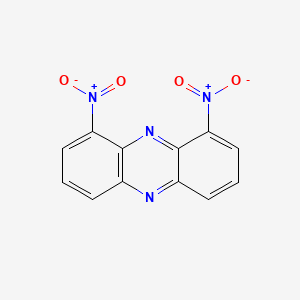
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)

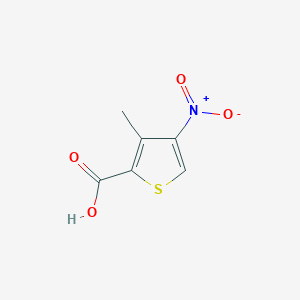
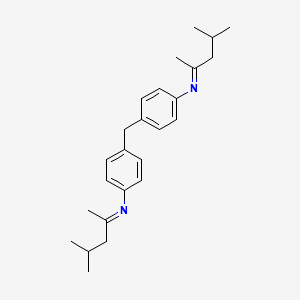
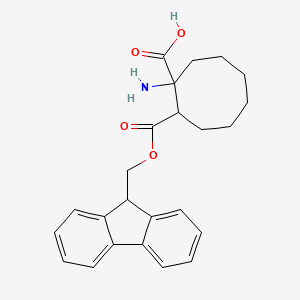
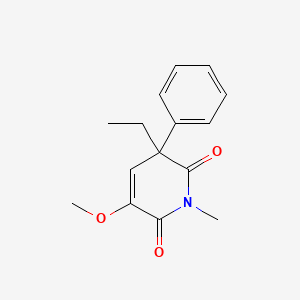
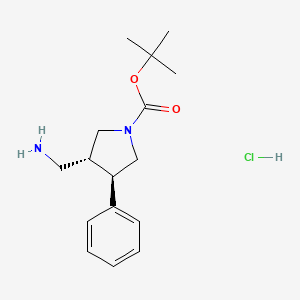

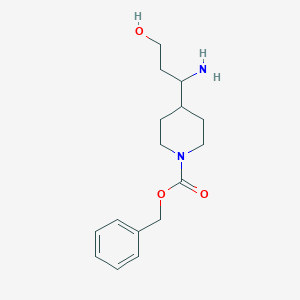
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)
